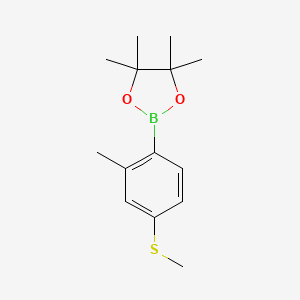

2-Methyl-4-methylthiophenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfanylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2S/c1-10-9-11(18-6)7-8-12(10)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXPZIHCLZQKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-methyl-4-methylthiophenylboronic acid.

Reaction with Pinacol: The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the pinacol ester. This reaction often uses a dehydrating agent like toluene or an azeotropic distillation setup to remove water formed during the esterification process.

Catalysts and Conditions: Catalysts such as palladium or platinum complexes can be used to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation of the boronic acid.

Industrial Production Methods:

In an industrial setting, the synthesis of 2-methyl-4-methylthiophenylboronic acid pinacol ester is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. Solvent recycling and by-product management are also optimized to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most common reaction involving 2-methyl-4-methylthiophenylboronic acid pinacol ester. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base (e.g., potassium carbonate) to form biaryl compounds.

Oxidation: The compound can undergo oxidation reactions, typically using hydrogen peroxide or other oxidizing agents, to form the corresponding boronic acid or boronate ester.

Substitution: Nucleophilic substitution reactions can occur at the boron center, where the pinacol ester group can be replaced by other nucleophiles such as hydroxide ions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Boronic Acids or Boronate Esters: From oxidation reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-methyl-4-methylthiophenylboronic acid pinacol ester is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules.

- Mechanism of Action:

- The compound undergoes transmetalation with palladium complexes, facilitating the coupling of aryl groups.

- This process is influenced by environmental factors such as pH and temperature, which can affect reaction rates and yields.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to interact with biological systems. It can modulate enzyme activities and influence cellular processes.

- Biochemical Pathways:

- Boronic acids are known for their ability to reversibly bind to biomolecules containing cis-diols, making them valuable in drug development.

- The interactions with enzymes such as kinases can lead to altered phosphorylation states in signaling pathways, impacting various biological functions.

Proteomics Research

In proteomics, this compound serves as a tool for studying protein modifications and interactions. Its ability to form stable complexes with proteins allows researchers to explore enzyme-substrate dynamics.

Synthesis of Novel Inhibitors

A significant study demonstrated the use of this compound in synthesizing novel inhibitors targeting specific enzymes involved in cancer pathways. The study highlighted how the compound facilitated the formation of complex structures that inhibited kinase activity, showcasing its potential as a therapeutic agent.

Environmental Impact Studies

Research has also focused on the environmental implications of boronic acids like this compound. Studies showed how its stability under various conditions could influence its persistence in biological systems and ecosystems, raising questions about its long-term effects.

Data Tables

Mechanism of Action

The mechanism by which 2-methyl-4-methylthiophenylboronic acid pinacol ester exerts its effects in chemical reactions primarily involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The methylthio group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-methyl-4-methylthiophenylboronic acid pinacol ester and analogous compounds:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The methylthio (-SMe) group in this compound is electron-donating, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing groups like -COOH or -F .

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, ketones) compared to parent boronic acids. For example, phenylboronic acid pinacol ester is 5–10× more soluble in chloroform than the free acid .

Reactivity in Cross-Coupling Reactions

The methylthio group in this compound improves oxidative stability and facilitates transmetalation in Suzuki-Miyaura couplings. In contrast:

- Fluorinated analogs (e.g., 2-fluoro-4-methylthiophenylboronic acid pinacol ester) exhibit slower coupling rates due to the electron-withdrawing nature of fluorine, which reduces boron’s electrophilicity .

- Carboxy-substituted esters (e.g., 4-carboxybenzeneboronic acid pinacol ester) require activation via esterification for efficient coupling, limiting their utility in one-pot syntheses .

Stability and Handling

- Thermal Stability: Methylthio and methyl groups enhance thermal stability compared to amino or hydroxy analogs, which may decompose under prolonged heating .

- Storage: Most pinacol esters require refrigeration (2–8°C) in sealed containers to prevent hydrolysis. Amino-substituted derivatives are particularly moisture-sensitive .

Biological Activity

2-Methyl-4-methylthiophenylboronic acid pinacol ester (CAS No. 1072945-09-5) is a boronic acid derivative that has garnered attention in organic synthesis and biological research. Its unique structural features enable it to participate in various chemical reactions and biological processes, making it a valuable compound in medicinal chemistry and proteomics.

The molecular formula for this compound is , with a molecular weight of 250.2 g/mol. It is characterized by the presence of a thiophenyl group, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.2 g/mol |

| CAS Number | 1072945-09-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their role in reversible covalent bonding with diols, which can influence enzyme activity and signal transduction pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors for serine proteases and other enzymes by forming stable complexes with the active site residues.

- Signal Modulation : The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation through its interactions with specific receptors.

Case Studies

Several studies have explored the biological implications of boronic acids, including derivatives like this compound:

- Anticancer Activity : Research indicates that boronic acid derivatives can inhibit cancer cell growth by targeting proteasomal degradation pathways. For instance, studies have shown that certain boron-containing compounds can enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells .

- Diabetes Research : Boronic acids have been investigated for their potential in glucose sensing and insulin delivery systems due to their ability to bind selectively to glucose molecules, which could lead to innovative treatments for diabetes .

- Inflammation Modulation : Some studies suggest that boronic acids can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus offering therapeutic benefits in conditions such as rheumatoid arthritis .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-methyl-4-methylthiophenol with pinacol and boron reagents under controlled conditions. This compound serves as a key intermediate in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction, which is widely used in pharmaceutical development.

Table: Synthetic Routes

| Step | Description |

|---|---|

| Step 1 | Reaction of thiophenol with boron reagent |

| Step 2 | Formation of pinacol ester through condensation |

| Step 3 | Purification via chromatography |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-methylthiophenylboronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic esters under palladium catalysis. For example, Scheme 16 in outlines a Pd(PPh₃)Cl₂-catalyzed coupling using phenylboronic acid pinacol ester with Na₂CO₃ as a base in a water/acetonitrile solvent system (70°C). The methylthiophenyl moiety can be introduced via thiolation steps, such as using 2-methylpropanethiol and Cs₂CO₃ in DMF (80°C) .

Q. How should researchers characterize and validate the purity of this boronic ester?

- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, provides molecular formulas (e.g., C₁₄H₁₉BO₄) and InChI keys for structural validation. UV-vis spectroscopy (as in ) can monitor reaction progress by tracking absorption peaks (e.g., λmax shifts from 290 nm to 405 nm during peroxide reactions) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store at 0–6°C in a sealed, dry container under inert gas (e.g., argon) to prevent hydrolysis. Avoid exposure to moisture, strong oxidizers, or acidic conditions, as boronic esters are prone to protodeboronation. Safety protocols from recommend using gloves, eye protection, and working in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How does the methylthio substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The methylthio group (-SMe) acts as an electron-donating substituent, enhancing the electron density of the aryl ring. This can accelerate oxidative addition in Pd-catalyzed couplings but may reduce electrophilicity at the boron center. highlights how electronic effects in related boronic esters (e.g., 3-cyanothiophenyl derivatives) alter π-π stacking and reaction kinetics .

Q. What strategies improve chemoselectivity when using this compound in multi-step syntheses?

- Methodological Answer : Controlled speciation ( ) enables chemoselective transformations by adjusting solution equilibria. For instance, using TFAA (trifluoroacetic anhydride) to trap borinic ester intermediates can prioritize specific reaction pathways. Palladium catalyst selection (e.g., Pd(OAc)₂ with xantphos) also enhances selectivity for aryl-aryl couplings over side reactions .

Q. How can enantioselective allylboration be achieved with α-substituted allylboronic esters?

- Methodological Answer : demonstrates that α-substituted allylboronic esters, when treated with nBuLi and TFAA, form borinic esters that react with aldehydes with high E-selectivity (>90%). Monitoring via ¹¹B NMR confirms intermediate formation, enabling precise control over stereochemistry in allylation reactions .

Q. What are the kinetic implications of pH and solvent choice on boronic ester reactivity?

- Methodological Answer : At neutral pH (e.g., pH 7.27 in ), boronic esters react with H₂O₂ via nucleophilic peroxidation, forming phenolic byproducts. Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, while protic solvents may slow reaction rates due to competitive hydrolysis .

Q. How should researchers address contradictions in reported reaction conditions for this compound?

- Methodological Answer : Systematic screening of bases (e.g., Na₂CO₃ vs. Cs₂CO₃), solvents, and catalyst loadings is critical. For example, and show divergent outcomes based on ligand choice (PPh₃ vs. xantphos). Cross-referencing kinetic data (e.g., UV-vis trends from ) with computational modeling can resolve discrepancies .

Q. What are the challenges in maintaining anhydrous conditions during its use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.